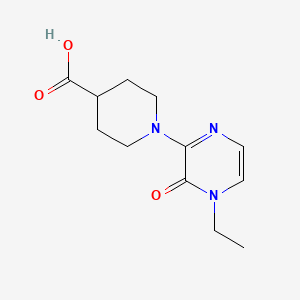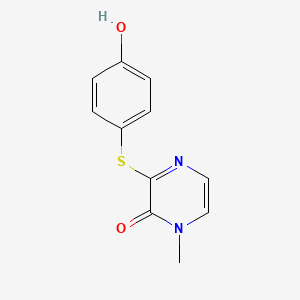![molecular formula C13H21NO B7568680 [3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
[3-(3,3-Dimethylbutylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,3-Dimethylbutylamino)phenyl]methanol, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a synthetic compound that is structurally similar to the natural compound epinephrine. DMBA has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mecanismo De Acción
[3-(3,3-Dimethylbutylamino)phenyl]methanol is believed to exert its effects through the activation of the adrenergic receptor system. [3-(3,3-Dimethylbutylamino)phenyl]methanol binds to the beta-adrenergic receptors, which leads to the activation of intracellular signaling pathways. This activation leads to the release of various neurotransmitters and hormones, which can have various effects on the body.
Biochemical and Physiological Effects:
[3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have various biochemical and physiological effects on the body. [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to increase the levels of various neurotransmitters and hormones such as dopamine, norepinephrine, and epinephrine. [3-(3,3-Dimethylbutylamino)phenyl]methanol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages and limitations for lab experiments. [3-(3,3-Dimethylbutylamino)phenyl]methanol is relatively easy to synthesize and has been widely used in various research studies. However, [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potential toxic effects on the body, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of [3-(3,3-Dimethylbutylamino)phenyl]methanol in scientific research. [3-(3,3-Dimethylbutylamino)phenyl]methanol could be further investigated for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. [3-(3,3-Dimethylbutylamino)phenyl]methanol could also be further investigated for its potential use as a research tool to investigate the adrenergic receptor system and its effects on the body.
In conclusion, [3-(3,3-Dimethylbutylamino)phenyl]methanol is a synthetic compound that has been widely used in scientific research. [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potential applications in medicine and has various biochemical and physiological effects on the body. [3-(3,3-Dimethylbutylamino)phenyl]methanol could be further investigated for its potential applications in the treatment of various diseases and as a research tool to investigate the adrenergic receptor system.
Métodos De Síntesis
[3-(3,3-Dimethylbutylamino)phenyl]methanol can be synthesized through a multistep process involving the reaction of 3-nitrophenol with 3,3-dimethylbutanol in the presence of a catalyst. The resulting intermediate is then reduced to the final product, [3-(3,3-Dimethylbutylamino)phenyl]methanol.
Aplicaciones Científicas De Investigación
[3-(3,3-Dimethylbutylamino)phenyl]methanol has been used in various scientific research studies to investigate its potential applications in medicine. [3-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(3,3-dimethylbutylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)7-8-14-12-6-4-5-11(9-12)10-15/h4-6,9,14-15H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZVMRWQJCIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)

![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)